molecular formula C9H7N3O B580653 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-32-7

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B580653
CAS No.: 1313726-32-7
M. Wt: 173.175
InChI Key: GHJOJXAUQXPGRU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a derivative of this class.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving this compound are not detailed in the search results.

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which include derivatives of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. These compounds have been found to be efficient fluorescent probes for detecting mercury ions both in acetonitrile and buffered aqueous solutions, demonstrating their potential application in environmental monitoring and safety assessments Shao et al., 2011.

Enhancement of Fluorescence Intensity

Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have shown that the hydroxymethyl group can act as an enhancer of fluorescence intensity, making these compounds valuable as biomarkers and photochemical sensors. The fluorescent behavior of these derivatives in various solvents and pH conditions highlights their versatility and potential applications in biochemical and medical research Velázquez-Olvera et al., 2012.

Catalyzed Synthesis for Diverse Applications

A copper-catalyzed synthesis method for 3-formyl imidazo[1,2-a]pyridines utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions has been developed. This method offers a broad substrate scope and good functional group tolerance, producing diversified and valuable products. Such synthetic versatility opens up possibilities for the application of this compound in pharmaceuticals, materials science, and as intermediates in organic synthesis Rao et al., 2017.

Novel Fluorescent Heterocyclic Systems

The design and synthesis of new fluorescent heterocyclic systems based on imidazo[1,2-a]pyridine derivatives have been explored. These systems exhibit interesting photophysical properties and solvatochromic behaviors, making them suitable for applications in the development of new fluorescent dyes, sensors, and imaging agents. Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the electronic structures and fluorescent behaviors of these compounds Pordel et al., 2017.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines have been known to fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]azine fluorophore . This suggests that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may interact with certain enzymes, proteins, and other biomolecules in a way that enhances fluorescence intensity .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against various cancer cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have shown fluorescence properties, suggesting that the effects of this compound may change over time in laboratory settings .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that the effects of this compound may vary with different dosages .

Metabolic Pathways

Some imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, suggesting that this compound may be involved in similar metabolic pathways .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that this compound may be transported and distributed in a similar manner .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that this compound may be localized in similar subcellular compartments .

Properties

IUPAC Name

3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOJXAUQXPGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208879
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313726-32-7
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-a]pyridine-6-carbonitrile (7-1) (1.43 g, 10 mmol) in 3 mL of acetic acid were added sodium acetate (3.03 g, 37 mmol) and then formaldehyde (6 mL, 37% in water). The reaction mixture was stirred at 100° C. overnight. After cooled to room temperature, the mixture was adjusted to pH>7 with aqueous Na2CO3. The precipitate was collected to afford the title compound (1.4 g). MS (m/z): 174.0 (M+H)+
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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